8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
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Overview
Description
8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex organic compound with a unique structure that includes a combination of fluorine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the tetracyclic core.
Introduction of functional groups: The chlorophenyl and fluorine groups are introduced through substitution reactions.
Final modifications: The sulfur and nitrogen atoms are incorporated through specific reactions to complete the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[77002,7
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: This compound shares the fluorine and phenyl groups but lacks the complex tetracyclic structure.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications and can be compared in terms of its functional uses.
Uniqueness
8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is unique due to its combination of multiple functional groups and a complex tetracyclic structure
Properties
Molecular Formula |
C19H13ClFN3OS |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one |
InChI |
InChI=1S/C19H13ClFN3OS/c20-14-4-2-1-3-11(14)10-24-15-6-5-12(21)9-13(15)16-17(24)18(25)23-7-8-26-19(23)22-16/h1-6,9H,7-8,10H2 |
InChI Key |
VMAAULCCCZWUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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